1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- is a heterocyclic compound that has garnered significant attention due to its diverse pharmaceutical and biological applications. This compound is part of the benzimidazole family, which is known for its presence in various biologically active molecules, including drugs and natural products . The incorporation of a fluorophenyl group enhances its biological activity, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- can be achieved through several methods:
Visible-Light-Mediated Synthesis: This method involves the use of visible light irradiation in an aqueous ethanol medium at room temperature.
Traditional Reflux Method: Another approach involves refluxing a solution of substituted 1,2-diaminobenzene, 2-mercaptoacetic acid, and the appropriate aromatic aldehyde in dry benzene.
Analyse Chemischer Reaktionen
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-fluorophenyl)- involves its interaction with specific molecular targets:
Reverse Transcriptase Inhibition: The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to a common site on the enzyme and inhibiting its activity.
Radical Chemistry: The compound can undergo radical reactions, which are facilitated by visible light irradiation, leading to the formation of biologically significant organic scaffolds.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
136994-89-3 |
---|---|
Molekularformel |
C15H11FN2S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11FN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI-Schlüssel |
HNWKWOBCUFHOSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.